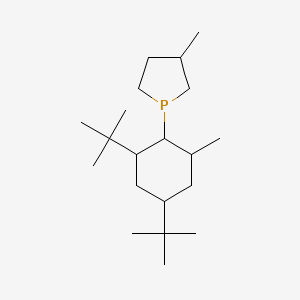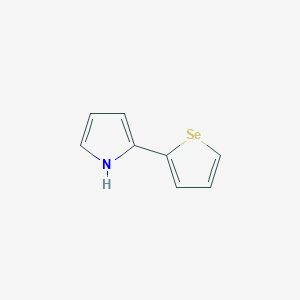![molecular formula C13H8FN B12549681 9-Fluorobenzo[h]quinoline CAS No. 163275-61-4](/img/structure/B12549681.png)
9-Fluorobenzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluorobenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 9th position of the benzo[h]quinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorobenzo[h]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the use of nanostructured titanium dioxide (TiO2) photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloisomerization reactions using efficient catalysts to ensure high yields and purity. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact while maximizing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
Applications De Recherche Scientifique
9-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Fluorobenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
9-Fluorobenzo[h]quinoline can be compared with other similar compounds such as benzo[h]quinoline and benzo[c]acridine. These compounds share a similar core structure but differ in the presence and position of substituents:
Benzo[h]quinoline: Lacks the fluorine atom at the 9th position, which can result in different chemical and biological properties.
Benzo[c]acridine: Contains an additional fused ring, which can affect its reactivity and applications.
The presence of the fluorine atom in this compound can enhance its biological activity and stability, making it a unique and valuable compound for various applications.
Propriétés
Numéro CAS |
163275-61-4 |
|---|---|
Formule moléculaire |
C13H8FN |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
9-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-11-6-5-9-3-4-10-2-1-7-15-13(10)12(9)8-11/h1-8H |
Clé InChI |
OOQHWHBPBYDOAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)C=CC(=C3)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)

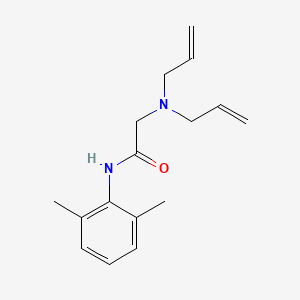

![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
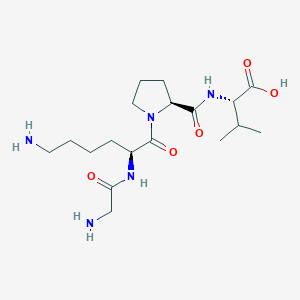
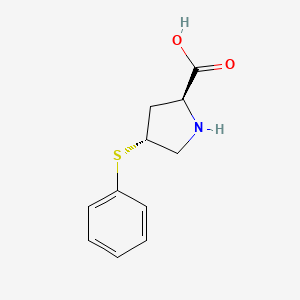
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
